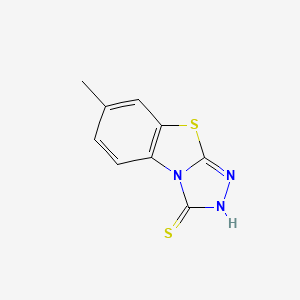
(1,2,4)Triazolo(3,4-b)(1,3)benzothiazole-3(2H)-thione, 7-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,2,4)Triazolo(3,4-b)(1,3)benzothiazole-3(2H)-thione, 7-methyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is known for its unique structural features, which include a triazole ring fused with a benzothiazole moiety. The presence of these rings imparts the compound with a range of biological activities, making it a valuable target for drug development and other scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,4)Triazolo(3,4-b)(1,3)benzothiazole-3(2H)-thione, 7-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with hydrazine derivatives, followed by cyclization with carbon disulfide. The reaction is usually carried out in the presence of a base such as potassium hydroxide, and the product is isolated through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency.
化学反応の分析
Types of Reactions
(1,2,4)Triazolo(3,4-b)(1,3)benzothiazole-3(2H)-thione, 7-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
(1,2,4)Triazolo(3,4-b)(1,3)benzothiazole-3(2H)-thione, 7-methyl- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.
Medicine: It has shown potential as an anti-tubercular agent and is being investigated for its anticancer properties.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of (1,2,4)Triazolo(3,4-b)(1,3)benzothiazole-3(2H)-thione, 7-methyl- involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in microbial cells. In the context of anticancer activity, the compound may interfere with cell division by targeting specific enzymes involved in DNA replication and repair.
類似化合物との比較
Similar Compounds
Benzothiazole: A simpler structure with similar biological activities.
Triazole: Another heterocyclic compound with a wide range of applications in medicinal chemistry.
Oxadiazole: Known for its antimicrobial and anticancer properties.
Uniqueness
What sets (1,2,4)Triazolo(3,4-b)(1,3)benzothiazole-3(2H)-thione, 7-methyl- apart from these similar compounds is its unique combination of the triazole and benzothiazole rings, which imparts a broader spectrum of biological activities and potential applications. This dual-ring structure enhances its ability to interact with multiple molecular targets, making it a versatile compound in scientific research.
特性
CAS番号 |
42438-69-7 |
|---|---|
分子式 |
C9H7N3S2 |
分子量 |
221.3 g/mol |
IUPAC名 |
6-methyl-2H-[1,2,4]triazolo[3,4-b][1,3]benzothiazole-1-thione |
InChI |
InChI=1S/C9H7N3S2/c1-5-2-3-6-7(4-5)14-9-11-10-8(13)12(6)9/h2-4H,1H3,(H,10,13) |
InChIキー |
PNCWBLPFJAQSMI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N3C(=S)NN=C3S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


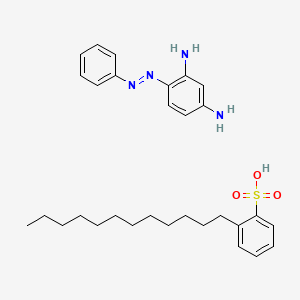
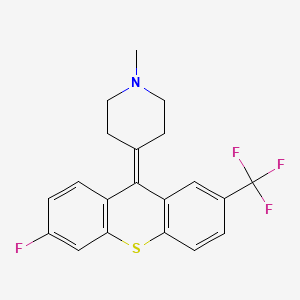
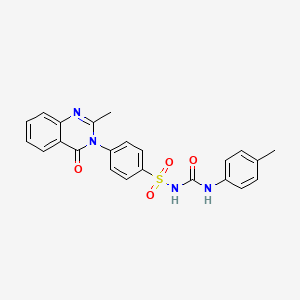
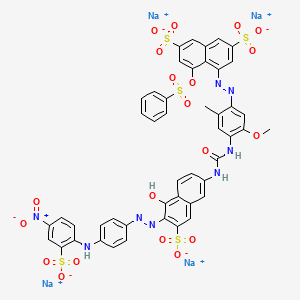
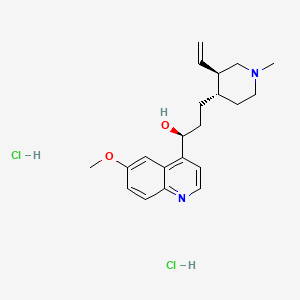
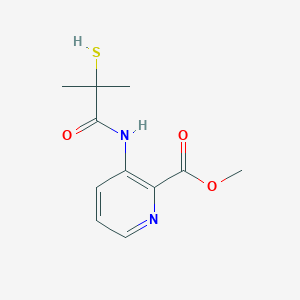

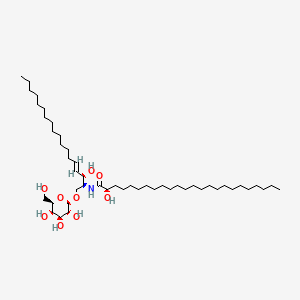
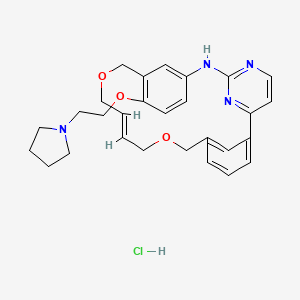
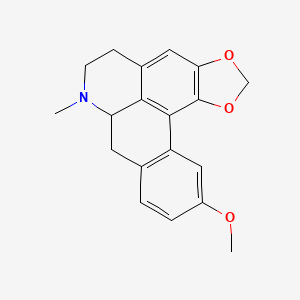
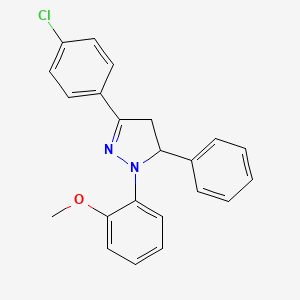
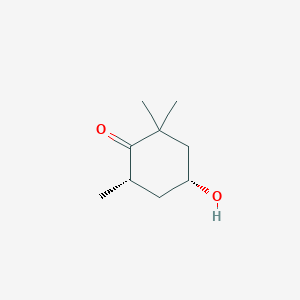
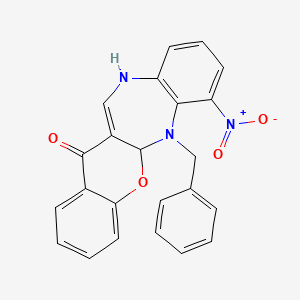
![13-ethyl-14-thia-8,11,12,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaene-10-thione](/img/structure/B12763235.png)
